[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid
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Overview
Description
2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid typically involves the reaction of 4-(2,2,2-Trifluoroethyl)benzaldehyde with a suitable reagent to introduce the acetic acid group. One common method involves the use of a Grignard reagent followed by oxidation to yield the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenylacetic acid
- 4-(2,2,2-Trifluoroethyl)phenylacetic acid
- 2-(4-Fluoro-2-(trifluoromethyl)phenyl)acetic acid
Uniqueness
2-(4-(2,2,2-Trifluoroethyl)phenyl)acetic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
2-[4-(2,2,2-trifluoroethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)6-8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15) |
InChI Key |
KZWRINJUAUEVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CC(F)(F)F |
Origin of Product |
United States |
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